![molecular formula C28H20N4O2 B15160542 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline CAS No. 675882-12-9](/img/structure/B15160542.png)
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the pyrazino[2,3-f][1,10]phenanthroline family, which is characterized by its fused ring system that includes both pyrazine and phenanthroline moieties. The presence of methoxyphenyl groups further enhances its chemical properties, making it a subject of interest in materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 1,10-phenanthroline-5,6-dione in the presence of a suitable catalyst. This reaction is often carried out under reflux conditions in an organic solvent such as ethanol or acetic acid. The intermediate product is then subjected to cyclization reactions to form the final pyrazino[2,3-f][1,10]phenanthroline structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique photophysical properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong luminescence.
Medicine: Explored for its anticancer properties, as certain derivatives have shown cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) properties
Mecanismo De Acción
The mechanism by which 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline exerts its effects is primarily through its interaction with metal ions. As a ligand, it can coordinate with metal centers, altering their electronic properties and enhancing their reactivity. In biological systems, its fluorescence properties allow it to act as a probe, binding to specific biomolecules and emitting light upon excitation. The methoxyphenyl groups contribute to its stability and solubility, facilitating its use in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline: Known for its high thermal stability and use in OLEDs.
2,3-Bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline: Exhibits strong luminescence and is used in photophysical studies.
2,3-Bis(4-(10H-phenoxazin-10-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline: Noted for its color-tunable fluorescence properties
Uniqueness
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline is unique due to its specific methoxy substituents, which enhance its solubility and stability. This makes it particularly suitable for applications in organic electronics and biological imaging, where these properties are crucial.
Propiedades
Número CAS |
675882-12-9 |
|---|---|
Fórmula molecular |
C28H20N4O2 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
2,3-bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline |
InChI |
InChI=1S/C28H20N4O2/c1-33-19-11-7-17(8-12-19)23-24(18-9-13-20(34-2)14-10-18)32-28-22-6-4-16-30-26(22)25-21(27(28)31-23)5-3-15-29-25/h3-16H,1-2H3 |
Clave InChI |
NFIHOQPCIFAABS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(C4=C(C5=C3C=CC=N5)N=CC=C4)N=C2C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


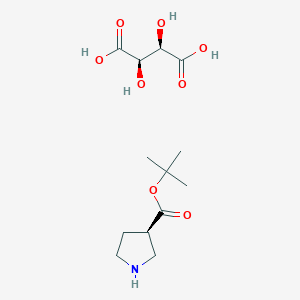
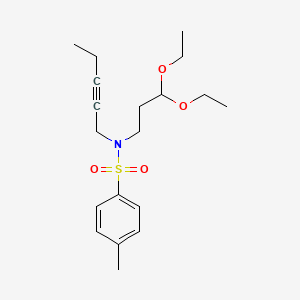
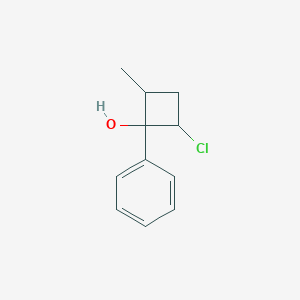
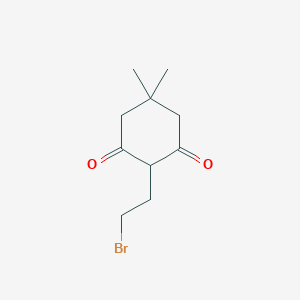
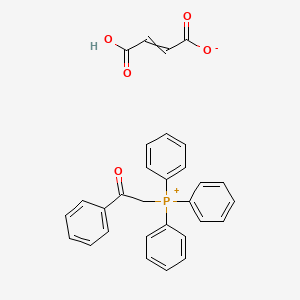
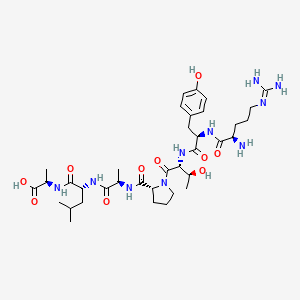
![2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15160491.png)
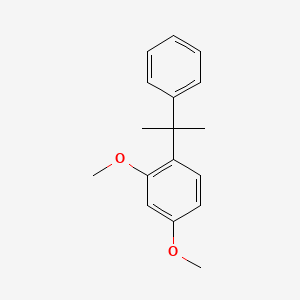
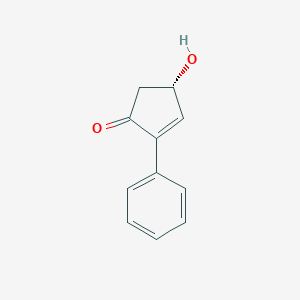
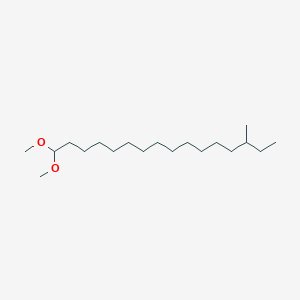
boranyl](/img/structure/B15160523.png)
![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)
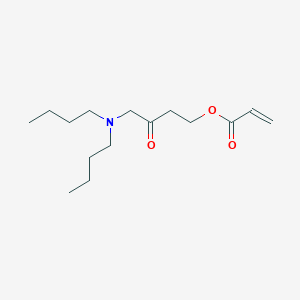
![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
